molecular formula C12H15IN2O2 B6628815 N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide

Cat. No.: B6628815
M. Wt: 346.16 g/mol
InChI Key: XDNHSLVVXWFICE-UHFFFAOYSA-N
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Description

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide is a chemical compound with a complex structure that includes an iodinated benzamide moiety

Properties

IUPAC Name

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O2/c1-12(2,11(14)17)7-15-10(16)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNHSLVVXWFICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=CC=C1)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide typically involves multiple steps. One common method starts with the iodination of a benzamide precursor, followed by the introduction of the 3-amino-2,2-dimethyl-3-oxopropyl group through a series of reactions involving amination and acylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzamide ring.

    Reduction: This reaction can reduce the iodinated benzamide to a less oxidized form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzamides.

Scientific Research Applications

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide exerts its effects involves its interaction with specific molecular targets. The iodine atom and the benzamide moiety play crucial roles in binding to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide
  • N-(3-amino-2,2-dimethyl-3-oxopropyl)-δ-azido-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide

Uniqueness

N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it distinct from other similar compounds that may have different halogen atoms or functional groups.

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